5-Fluorobenzofuran-3-carbaldehyde 5-Fluorobenzofuran-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 721943-19-7
VCID: VC2295981
InChI: InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
SMILES: C1=CC2=C(C=C1F)C(=CO2)C=O
Molecular Formula: C9H5FO2
Molecular Weight: 164.13 g/mol

5-Fluorobenzofuran-3-carbaldehyde

CAS No.: 721943-19-7

Cat. No.: VC2295981

Molecular Formula: C9H5FO2

Molecular Weight: 164.13 g/mol

* For research use only. Not for human or veterinary use.

5-Fluorobenzofuran-3-carbaldehyde - 721943-19-7

Specification

CAS No. 721943-19-7
Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
IUPAC Name 5-fluoro-1-benzofuran-3-carbaldehyde
Standard InChI InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Standard InChI Key LUAQHOIIXDJUOY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C(=CO2)C=O
Canonical SMILES C1=CC2=C(C=C1F)C(=CO2)C=O

Introduction

Chemical Identity and Structural Characteristics

5-Fluorobenzofuran-3-carbaldehyde is identified by its unique chemical structure and several standardized identifiers that facilitate its recognition in chemical databases and literature.

Chemical Identifiers

The compound's identification parameters are summarized in the following table:

ParameterValue
CAS Number721943-19-7
Molecular FormulaC₉H₅FO₂
Molecular Weight164.1332032 g/mol
MDL NumberMFCD28506651
InChIKeyLUAQHOIIXDJUOY-UHFFFAOYSA-N
InChIInChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H

The compound is also known by several synonyms, including:

  • 3-Benzofurancarboxaldehyde, 5-fluoro-

  • 5-Fluorobenzofuran-3-carbaldehyde

  • 3-Benzofurancarboxaldehyde, 5-fluoro-(9ci)

Structural Features

The molecular structure of 5-Fluorobenzofuran-3-carbaldehyde consists of a benzofuran core with two key functional groups:

  • An aldehyde group (-CHO) at the 3-position of the benzofuran ring

  • A fluorine atom at the 5-position of the benzene portion

This arrangement creates a molecule with specific electronic properties that influence its reactivity and potential interactions with biological targets. The presence of the fluorine atom, which is highly electronegative, affects the electron distribution throughout the molecule, potentially enhancing binding affinity to certain receptors or enzymes in biological systems .

Physical and Chemical Properties

5-Fluorobenzofuran-3-carbaldehyde possesses distinct physical and chemical properties that define its behavior in various applications and synthetic routes.

Physical Properties

The physical properties of 5-Fluorobenzofuran-3-carbaldehyde are summarized in the table below:

PropertyValue
Physical StateSolid
Density1.343 g/cm³
Melting Point118-119°C
Boiling Point255.723°C at 760 mmHg
Flash Point108.458°C
AppearanceCrystalline solid

These physical parameters are important considerations for handling, storage, and applications in laboratory and industrial settings .

Chemical Properties

The chemical properties of 5-Fluorobenzofuran-3-carbaldehyde are primarily influenced by:

  • The aldehyde group at the 3-position, which is reactive toward nucleophilic addition reactions, making it suitable for condensation reactions, reductions, and oxidations.

  • The fluorine substituent at the 5-position, which alters the electronic properties of the benzofuran ring system, potentially affecting reactivity, stability, and binding interactions.

  • The benzofuran core, which provides aromatic character and potential for π-π interactions in complex systems.

The compound can participate in various chemical transformations, particularly reactions targeting the aldehyde functionality. For example, reduction with sodium borohydride (NaBH₄) can convert the aldehyde to a primary alcohol, which can then be subjected to further transformations such as chlorination with thionyl chloride (SOCl₂) .

Synthesis Methodologies

The synthesis of 5-Fluorobenzofuran-3-carbaldehyde has been documented in scientific literature, with several approaches described for its preparation.

Selenium Dioxide Oxidation

One established method for synthesizing 5-Fluorobenzofuran-3-carbaldehyde involves the oxidation of 3-methyl-5-fluorobenzofuran using selenium dioxide:

A solution of selenium dioxide (1.79 g, 16.11 mmol) and 3-methyl-5-fluorobenzofuran (2.10 g, 14.01 mmol) in 1,4-dioxane (19 mL) is reacted to yield 5-Fluorobenzofuran-3-carbaldehyde .

This synthetic route is part of a broader methodology for preparing heterocyclic compounds used in medicinal chemistry research, particularly in the development of dopamine receptor ligands.

Applications in Research and Development

5-Fluorobenzofuran-3-carbaldehyde serves as a valuable building block in chemical synthesis and has found applications in pharmaceutical research.

Medicinal Chemistry Applications

The primary research application of 5-Fluorobenzofuran-3-carbaldehyde appears to be in the synthesis of dopamine receptor ligands. Specifically, it has been incorporated into the development of novel D2 and D3 receptor ligands, where the benzofuran moiety serves as a key pharmacophoric element .

In structure-activity relationship (SAR) studies, derivatives containing the benzofuran scaffold have demonstrated high binding affinity for dopamine receptor subtypes. For example, compounds with 3-benzofurylmethyl substituents have shown impressive binding profiles with Ki values (D2R/D3R) as low as 1.7:0.34 nM, representing significant improvements over parent ligands .

Synthetic Intermediate

Beyond its direct applications in medicinal chemistry, 5-Fluorobenzofuran-3-carbaldehyde serves as a versatile synthetic intermediate due to the reactivity of its aldehyde functional group. This reactivity allows for various transformations:

  • Reduction to the corresponding alcohol

  • Conversion to chloromethyl derivatives for alkylation reactions

  • Condensation reactions for the formation of imines, oximes, or more complex structures

  • Participation in aldol-type reactions for carbon-carbon bond formation

These chemical transformations make 5-Fluorobenzofuran-3-carbaldehyde a valuable building block in the construction of more complex molecular architectures.

Hazard StatementsPrecautionary Phrases
H302: Harmful if swallowedP260: Do not breathe dust/fume/gas/mist/vapors/spray
H312: Harmful in contact with skinP270: Do not eat, drink or smoke when using this product
H332: Harmful if inhaledP280: Wear protective gloves/protective clothing/eye protection/face protection
P402 + P404: Store in a dry place. Store in a closed container

The signal word associated with these hazards is "Warning" .

Appropriate personal protective equipment (PPE) should be used when handling this compound, including gloves, protective clothing, and eye protection. Adequate ventilation is also essential to minimize inhalation exposure.

Product SizePrice (USD)Year
10 mg$56.002024
50 mg$194.002024
250 mg$486.002024
1 g$1,198.00Recent pricing
1 g$1,288.002018

These prices reflect the specialty nature of the compound and may vary based on supplier, quantity, purity, and other factors .

Supplier Information

The compound appears to be available from chemical suppliers specializing in research chemicals and building blocks for pharmaceutical and organic synthesis. Suppliers are located in various regions, including China, as mentioned in the search results .

The relatively high cost per unit reflects the specialized synthesis required and the compound's niche applications in research rather than large-scale industrial use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator